2-Methyl-6-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Methyl-6-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClNO4S and a molecular weight of 235.64. It is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-nitrobenzene-1-sulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group, a nitro group, and a methyl group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Scientific Research Applications
Structural Studies and Chemical Properties
The gas-phase electron diffraction and quantum chemical study of the 4-nitrobenzene sulfonyl chloride molecule reveal detailed information about its structural parameters, including bond lengths, bond angles, and internal rotation barriers. This compound exists in the gas phase as a single conformer with Cs symmetry and has been studied extensively to understand its geometric and electronic structure (Petrov et al., 2009).
Synthetic Applications
2-Methyl-6-nitrobenzene-1-sulfonyl chloride is a derivative of sulfonyl chlorides, which have extensive applications in various industries including detergents, pharmaceuticals, dyes, and herbicides. They serve as semiproducts in the synthesis of sulfonic acids esters and are obtained through several methods, one of them being the reaction of thiols and disulfides with chlorine dioxide (Lezina et al., 2011).
Catalysis and Polymerization
Sulfonyl chlorides like 2-Methyl-6-nitrobenzene-1-sulfonyl chloride have been used in atom transfer radical polymerization (ATRP), a technique for polymer synthesis. For instance, p-toluenesulfonyl chloride, a related compound, has been studied for its initiator efficiency in the polymerization of methyl methacrylate (MMA) under ATRP conditions. However, certain by-products and reaction pathways have been identified, necessitating a deeper understanding of the reaction mechanisms (Gurr et al., 2005).
Green Chemistry and Synthesis
The synthesis of related compounds, like 3-nitrobenzenesulfonyl chloride, has been explored using green chemistry principles. A novel method has been developed to significantly reduce the amount of acidic waste gas and wastewater, making the synthesis process more environmentally friendly and efficient (Chen Zhong-xiu, 2009).
Safety And Hazards
properties
IUPAC Name |
2-methyl-6-nitrobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-3-2-4-6(9(10)11)7(5)14(8,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIRLAVMSGHPBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitrobenzene-1-sulfonyl chloride | |
CAS RN |
56202-22-3 | |
Record name | 2-methyl-6-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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